molecular formula C13H18N4O B2562191 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine CAS No. 2201695-21-6

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine

Cat. No. B2562191
CAS RN: 2201695-21-6
M. Wt: 246.314
InChI Key: ITBLKYDUSQTISC-UHFFFAOYSA-N
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Description

“1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” is a complex organic compound. It is part of the pyrazolo[1,5-a]pyrazin-4-ylacetonitriles family . These compounds are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures that possess a range of practically useful properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates and leads to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” is complex. It is part of the pyrazolo[1,5-a]pyrazin-4-ylacetonitriles family, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving “1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine” are complex. The substrates selected for this purpose were 4-chloropyrazolo[1,5-a]pyrazines, which reacted with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH, with the formation of products .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a valuable starting material for synthesizing complex molecular architectures found in many drugs .

Biomedical Research

In biomedical research, this compound is utilized for its potential biological activity. Its structural similarity to pyrazolopyridines, which are known to exhibit a range of biological activities, suggests that it could be a candidate for drug development, particularly in targeting diseases where similar heterocyclic frameworks have been effective .

Pharmacological Studies

The compound’s unique structure allows for pharmacological studies to understand its interaction with biological systems. It can be used to study the mechanism of action at the molecular level, providing insights into how such compounds can modulate biological pathways and processes .

Development of Kinase Inhibitors

Kinase inhibitors are crucial in the treatment of various cancers1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine has the potential to be modified into potent inhibitors of specific kinases, given its structural features that are conducive to binding with kinase enzymes .

Antibacterial Agents

Research into antibacterial agents is another application. Derivatives of this compound can be synthesized and tested for their efficacy against bacterial strains. The compound’s framework allows for the attachment of various functional groups, which can enhance its antibacterial properties .

Material Science

In material science, this compound can be used to create novel organic frameworks with potential applications in electronics, photonics, and as catalysts. The versatility of the azetidine ring in the compound provides a scaffold for building materials with desired properties .

properties

IUPAC Name

4-(1-tert-butylazetidin-3-yl)oxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-11-4-5-15-17(11)7-6-14-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLKYDUSQTISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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